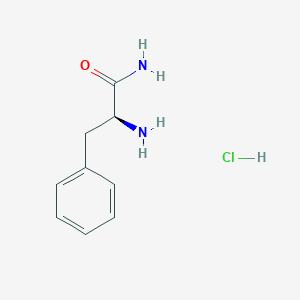

L-Fenilalaninamida clorhidrato

Descripción general

Descripción

L-Phenylalaninamide hydrochloride is a compound with the molecular formula C9H12N2O·HCl . It is a white to off-white powder or crystal . It is an amino acid amide .

Molecular Structure Analysis

The molecular weight of L-Phenylalaninamide hydrochloride is 200.67 . The InChI key is KLHLGTPNBQXSJT-QMMMGPOBSA-N . The SMILES string representation is Cl.NC(CC1=CC=CC=C1)C(N)=O .Physical and Chemical Properties Analysis

L-Phenylalaninamide hydrochloride is a solid at 20 degrees Celsius . It has a specific rotation of +15.0 to +23.0 degrees (C=2, H2O) . It is soluble in water . Its melting point is 234 °C .Aplicaciones Científicas De Investigación

Amida de ácido amino

Este compuesto es una amida de ácido amino . Las amidas de ácido amino tienen una amplia gama de aplicaciones en la investigación biológica, incluyendo el estudio de la estructura y función de los péptidos, el diseño de nuevos peptidomiméticos y la síntesis de inhibidores de enzimas.

Enantioseparación

La L-Fenilalaninamida se puede utilizar en la enantioseparación de aminoácidos dansil . La enantioseparación es el proceso de separación de moléculas quirales, que son moléculas que no se pueden superponer en sus imágenes especulares. Esto es importante en muchas áreas de la química, la biología y la medicina.

Electrocromatografía capilar de intercambio de ligandos (LE-CEC)

El compuesto se ha utilizado en el desarrollo de un nuevo tipo de columna monolítica quiral para la enantioseparación de aminoácidos dansil mediante electrocromatografía capilar de intercambio de ligandos (LE-CEC) . LE-CEC es una técnica utilizada en química analítica para separar iones en función de su afinidad a un ligando.

Actividad inhibitoria de la tirosinasa

La investigación ha demostrado que la amida de ácido kojico-fenilalanina, un derivado de la L-Fenilalaninamida, exhibe una excelente actividad inhibitoria de la tirosinasa . La tirosinasa es una enzima que participa en la producción de melanina, el pigmento que da color a nuestra piel y cabello. Los inhibidores de esta enzima podrían tener aplicaciones potenciales en el tratamiento de trastornos relacionados con la pigmentación.

Liberación de prolactina

Otro estudio encontró que los análogos del péptido liberador de prolactina con un anillo aromático modificado de una amida de fenilalanina C-terminal tienen propiedades biológicas . La prolactina es una hormona que desempeña un papel en una variedad de funciones importantes, incluyendo el metabolismo, la regulación del sistema inmunológico y el desarrollo pancreático.

Safety and Hazards

Mecanismo De Acción

Target of Action

L-Phenylalaninamide hydrochloride, also known as H-Phe-NH2.HCl, is an amino acid amide . It is a derivative of the essential amino acid phenylalanine It’s parent compound, l-phenylalanine, is known to be a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine .

Mode of Action

L-Phenylalanine is used by the brain to produce norepinephrine, a chemical that transmits signals between nerve cells and the brain . It is also involved in the production of dopamine . These neurotransmitters play crucial roles in mood regulation, alertness, and memory .

Biochemical Pathways

It is a precursor in the synthesis of melanin, dopamine, norepinephrine, and thyroxine . In engineered E. coli strains, L-Phenylalanine is produced through the shikimate (SHIK) and L-Phe branch pathways .

Result of Action

It is used by the brain to produce norepinephrine, which transmits signals between nerve cells and the brain, keeps you awake and alert, reduces hunger pains, functions as an antidepressant, and helps improve memory .

Análisis Bioquímico

Biochemical Properties

L-Phenylalaninamide hydrochloride is an amino acid amide . It is soluble in water and has a melting point of 234 °C The compound is involved in various biochemical reactions

Cellular Effects

The cellular effects of L-Phenylalaninamide hydrochloride are not well-studied. It is known that phenylalanine, the parent compound of L-Phenylalaninamide hydrochloride, plays a crucial role in various cellular processes. For instance, phenylalanine modulates gut hormone release and glucose tolerance, and suppresses food intake through the calcium-sensing receptor in rodents .

Molecular Mechanism

It is known that phenylalanine, the parent compound, exerts its effects primarily through its role as a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine . Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal storage conditions .

Metabolic Pathways

L-Phenylalaninamide hydrochloride is likely involved in the phenylalanine metabolic pathway. Phenylalanine is first transaminated to phenylpyruvic acid, which can then be reduced to phenyllactic acid .

Subcellular Localization

It is known that phenylalanine ammonia-lyases (PALs), which are involved in the metabolism of phenylalanine, are localized in both the cytosol and the endoplasmic reticulum .

Propiedades

IUPAC Name |

(2S)-2-amino-3-phenylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H2,11,12);1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLHLGTPNBQXSJT-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474604 | |

| Record name | L-Phenylalaninamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65864-22-4 | |

| Record name | L-Phenylalaninamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Phenylalaninamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

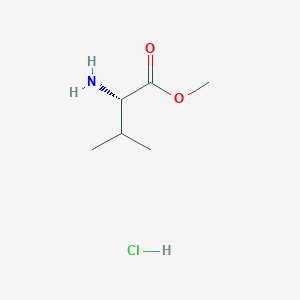

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of L-Phenylalaninamide hydrochloride in the synthesis of Frakefamide?

A: L-Phenylalaninamide hydrochloride serves as a crucial building block in the synthesis of Frakefamide []. This tetrapeptide incorporates L-Phenylalaninamide as its C-terminal residue, contributing to the overall structure and potentially influencing the molecule's biological activity.

Q2: How does the synthetic process described in the research paper benefit from the use of isobutyl chloroformate in peptide bond formation?

A: The research highlights the use of isobutyl chloroformate as a coupling agent in mixed anhydride peptide synthesis []. This method is particularly advantageous for large-scale production due to the surprising stability of the formed mixed anhydrides, even at low temperatures (-10°C). This stability simplifies the process, reduces racemization of the coupling products, and contributes to the high yield and purity of the final Frakefamide product.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-5-(Diaminomethylideneamino)-2-[(4-methoxyphenyl)sulfonylamino]pentanoic acid](/img/structure/B554913.png)